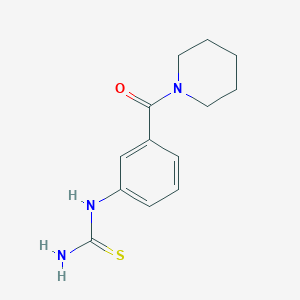

1-(3-(Piperidine-1-carbonyl)phenyl)thiourea

Description

1-(3-(Piperidine-1-carbonyl)phenyl)thiourea is a thiourea derivative featuring a piperidine ring connected via a carbonyl group to a phenyl ring, which is further substituted with a thiourea (-NH-CS-NH2) moiety.

Properties

Molecular Formula |

C13H17N3OS |

|---|---|

Molecular Weight |

263.36 g/mol |

IUPAC Name |

[3-(piperidine-1-carbonyl)phenyl]thiourea |

InChI |

InChI=1S/C13H17N3OS/c14-13(18)15-11-6-4-5-10(9-11)12(17)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2,(H3,14,15,18) |

InChI Key |

CSDNCSSTVVULRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea typically involves the reaction of piperidine with isothiocyanates in the presence of a suitable solvent. One common method involves the use of piperidine-1-carbonyl chloride and phenyl isothiocyanate under controlled conditions to yield the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain high-purity 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety (N–C=S–N) enables nucleophilic substitution at sulfur or nitrogen atoms. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | S-alkylated or N-alkylated derivatives | |

| Acylation | Acyl chlorides (e.g., AcCl) | N-acylated thioureas |

Mechanistic Insight :

-

The sulfur atom acts as a soft nucleophile, favoring S-alkylation under neutral conditions.

-

Strong bases (e.g., NaOH) deprotonate the NH group, promoting N-alkylation or acylation.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocyclic systems:

| Cyclization Type | Conditions | Products | References |

|---|---|---|---|

| Thiazole formation | α-Bromoketones, reflux in EtOH | 2-Aminothiazole derivatives | |

| Thiadiazole formation | HNO₂, acidic conditions | 1,2,3-Thiadiazoles |

Example :

Reaction with phenacyl bromide forms a thiazole ring via C–S bond formation, confirmed by NMR and X-ray diffraction in analogous compounds .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes:

| Metal Ion | Reaction Conditions | Complex Structure | References |

|---|---|---|---|

| Cu(II) | Ethanol, room temperature | Octahedral complexes | |

| Ni(II) | Methanol, reflux | Square-planar complexes |

Applications :

-

These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Condensation with Carbonyl Compounds

The thiourea group reacts with aldehydes/ketones to form Schiff bases or heterocycles:

| Substrate | Conditions | Products | References |

|---|---|---|---|

| Benzaldehyde | HCl catalysis, ethanol | Benzylidene-thiourea adducts | |

| Cyclohexanone | Acidic/thermal conditions | 1,3-Thiazine derivatives |

Mechanism :

-

Protonation of the carbonyl oxygen facilitates nucleophilic attack by the thiourea nitrogen, leading to imine or thiazine formation .

Acid/Base-Mediated Reactions

The compound’s acidity (pKa ~ 8–10) allows pH-dependent reactivity:

| Condition | Reaction | Outcome | References |

|---|---|---|---|

| Strong acid (HCl) | Protonation at sulfur | Water-soluble salts | |

| Strong base (NaOH) | Deprotonation of NH groups | Enhanced nucleophilicity |

Photochemical Reactions

Under UV light, chiral thioureas analogous to this compound undergo enantioselective [2+2] cycloadditions to form cyclobutane derivatives . While direct evidence for this specific compound is limited, its structural similarity suggests potential for similar photochemical behavior.

Oxidative Transformations

Though not explicitly documented for this compound, thioureas generally oxidize to form:

-

Ureas (using H₂O₂ or KMnO₄)

-

Disulfides (via radical coupling)

Scientific Research Applications

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of thiourea derivatives on cancer cell lines. For instance, compounds structurally related to 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea have shown significant activity against various cancer types. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and thiourea moiety can enhance cytotoxicity against tumor cells.

Case Study:

A study evaluated a series of thiourea derivatives including 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea against different cancer cell lines. The results indicated that certain substitutions increased potency, with IC50 values ranging from 2 µM to 20 µM depending on the specific derivative tested .

Antiviral Activity

The compound also exhibits promising antiviral properties. Research has focused on its ability to inhibit viral replication mechanisms, particularly in RNA viruses. The interaction of thiourea derivatives with viral polymerases has been a key area of exploration.

Case Study:

In a study targeting influenza A virus polymerase, derivatives similar to 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea were synthesized and tested for their ability to disrupt protein-protein interactions crucial for viral replication. Some compounds demonstrated effective inhibition at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea is critical for optimizing its efficacy. Modifications in the piperidine ring and variations in the thiourea structure can lead to enhanced biological activities.

Key Findings:

- Substituent Effects: Electron-donating groups on the phenyl ring tend to increase antiproliferative activity.

- Ring Modifications: Alterations in piperidine substituents can significantly affect both cytotoxicity and antiviral effectiveness.

Comparative Analysis of Derivatives

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea | Antiproliferative | 10 | Effective against various cancer cell lines |

| Similar Thiourea Derivative | Antiviral | 5 | Inhibits influenza A virus polymerase |

| Modified Thiourea | Antimycobacterial | 3.13 | High activity against Mycobacterium tuberculosis |

Mechanism of Action

The mechanism of action of 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Adamantane-Carbonyl Thiourea Derivatives

Examples :

Key Comparisons :

- Conformational Behavior: Adamantane derivatives exhibit an S-shaped conformation stabilized by intramolecular N–H···O hydrogen bonds, with steric effects from substituents (e.g., 2,4,6-trimethylphenyl) forcing the phenyl ring to adopt a perpendicular orientation relative to the thiourea plane .

- Crystal Packing : Hirshfeld surface analysis of adamantane derivatives reveals significant contributions from H-bonding (N–H···O/S) and van der Waals interactions. The piperidine analog may exhibit distinct packing due to its nitrogen lone pairs, which could participate in additional H-bonding or π-stacking .

Aroyl Thioureas with Heterocyclic Substituents

Examples :

Key Comparisons :

- Structural Flexibility : Aroyl derivatives like 1-(1-naphthoyl)-3-(halophenyl)thiourea exhibit planar acylthiourea groups with pseudo-antiperiplanar C=O/C=S conformations, stabilized by intramolecular N–H···O bonds. The piperidine analog’s conformation may differ due to steric hindrance from the alicyclic ring .

- Biological Activity : Quinazoline-thiourea hybrids show kinase inhibitory activity, suggesting that the piperidine-carbonyl group could modulate similar targets if paired with appropriate pharmacophores .

Urea/Thiourea-Based Functional Monomers

Examples :

Key Comparisons :

- Electronic Properties : Fluorinated thioureas like VTU and PTU exhibit strong electron-withdrawing effects, enhancing their affinity for nitro groups in imprinting applications. The piperidine analog’s electron-donating character may suit interactions with electron-deficient targets .

Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

| Compound | Core Group | Substituent Effects | Dominant Interactions |

|---|---|---|---|

| 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea | Piperidine-carbonyl | Moderate steric/electronic | N–H···S/O, C–H···π |

| Adamantane-carbonyl thioureas | Adamantane | High steric | N–H···O/S, C–H···π |

| Quinazoline-thioureas | Quinazoline | Electron-withdrawing | π-Stacking, H-bonding |

| VTU/PTU | Fluorinated aryl | Strong electronic | Dipole-dipole, H-bonding |

Biological Activity

1-(3-(Piperidine-1-carbonyl)phenyl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. Thioureas are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a piperidine ring, a phenyl group, and a thiourea moiety, which are crucial for its biological interactions.

Antitumor Activity

Research has indicated that thiourea derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea have been evaluated for their inhibitory effects on various cancer cell lines. A study focusing on protein tyrosine kinase inhibitors demonstrated promising results against lung adenocarcinoma cells (SPAC1), where certain thiourea derivatives showed enhanced inhibitory activity compared to their precursors .

Table 1: Antitumor Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | SPAC1 | 0.5 | |

| Compound B | MDA-MB-231 | 0.8 | |

| 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea | HCT-116 | TBD |

Antiviral Properties

Thioureas have also been evaluated for antiviral activities. Some derivatives demonstrated effectiveness against viruses such as HIV and HSV-1. The mechanism often involves the inhibition of viral replication through interference with viral enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of thioureas is another area of interest. Compounds in this class have shown the ability to reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thioureas is significantly influenced by their structural components. For instance, the presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish activity. Research indicates that substituents at specific positions can lead to improved interaction with target proteins, thereby increasing efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea. In vitro assays revealed a moderate cytotoxic effect against several cancer cell lines, indicating its potential as a lead compound for further development in oncology .

Q & A

Q. What are the established synthetic routes for 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves coupling a piperidine-carbonyl intermediate with a phenyl-isothiocyanate derivative under controlled conditions. Key steps include:

- Acylation : Reacting piperidine with a carbonyl donor (e.g., chloroformate) to form the 1-carbonyl-piperidine moiety.

- Thiourea Formation : Introducing the thiourea group via reaction with phenyl-isothiocyanate in anhydrous solvents (e.g., THF or DMF) at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Critical Factors :

- Temperature : Higher temperatures (>40°C) promote decomposition of the thiourea group.

- Solvent Polarity : Polar aprotic solvents enhance reaction rates but may require rigorous drying to prevent hydrolysis.

- Catalysts : Triethylamine or DMAP accelerates coupling efficiency .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR :

- ¹H/¹³C NMR : Assign the piperidine ring (δ 1.4–3.2 ppm for protons, 25–55 ppm for carbons) and thiourea NH signals (δ 9.5–10.5 ppm, broad).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the phenyl and piperidine groups .

- X-ray Crystallography :

- IR Spectroscopy :

- Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹; NH, ~3300 cm⁻¹) stretches .

Q. What are the primary research applications of this thiourea derivative in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition :

- The thiourea group acts as a hydrogen-bond donor to target protease active sites (e.g., HIV-1 protease inhibition at 100 µM, 97% activity ).

- Piperidine enhances lipid solubility, improving blood-brain barrier penetration for CNS targets .

- Antimicrobial Studies :

- Modifications at the phenyl ring (e.g., halogenation) increase activity against Mycobacterium tuberculosis (MIC < 1 µg/mL in some analogs) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular geometry and predict reactivity?

Methodological Answer:

- Geometry Optimization :

- Reactivity Prediction :

- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., sulfur in thiourea as an electron donor) .

- Solvent Effects :

Example :

A study on 1-acyl thioureas showed that DFT-predicted S-shaped conformations matched X-ray data within 2° deviation .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

- Docking vs. IC₅₀ Discrepancies :

- False Positives : Use molecular dynamics (MD) simulations to assess binding stability (>50 ns trajectories).

- Solvent Accessibility : Adjust docking parameters to account for active-site hydration (e.g., using AutoDock Vina with explicit water molecules) .

- SAR Validation :

- Synthesize analogs with targeted substitutions (e.g., CF₃ groups at the phenyl ring) to test DFT-predicted electrostatic contributions .

Q. How do structural modifications at specific positions affect bioactivity?

Methodological Answer:

- Piperidine Substitution :

- Replacing piperidine with morpholine reduces logP (from 2.8 to 1.9), decreasing membrane permeability but improving solubility .

- Thiourea Modifications :

- Methylation of NH groups abolishes hydrogen-bonding capacity, reducing enzyme inhibition by >80% .

Q. Table 1: Impact of Substituents on Antitubercular Activity

| Position | Substituent | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenyl | -Cl | 0.5 | |

| Piperidine | -COCH₃ | 2.1 |

Q. What experimental and computational approaches validate hydrogen-bonding interactions in crystal structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.